(2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone
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Overview
Description
(2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorine atom, and a piperidinyl group attached to a phenyl ring. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone can be achieved through several methods. One common approach involves the condensation of 2-amino-5-chlorobenzophenone with piperidine under specific reaction conditions. This process typically requires the use of a suitable solvent, such as toluene, and a catalyst, such as zinc chloride, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and chlorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in binding to target proteins and enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzophenone: Shares a similar structure but lacks the piperidinyl group.
2-Amino-5-chlorophenol: Similar but with a hydroxyl group instead of the piperidinyl group.
Uniqueness
(2-Amino-5-chloro-phenyl)-piperidin-1-yl-methanone is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZILIFILTHTXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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